molecular formula C15H9ClN2O2 B1274371 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid CAS No. 667412-53-5

8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid

Cat. No. B1274371
M. Wt: 284.69 g/mol
InChI Key: MAIRAKWMTLFTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound of interest, 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid, is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a structure that combines a benzene ring with a pyridine ring. The presence of a chlorine atom and a pyridinyl group at specific positions on the quinoline ring system suggests potential for unique chemical reactivity and interactions. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the catalytic aerobic oxidation of substituted 8-methylquinolines in Pd(II)-2,6-pyridinedicarboxylic acid systems has been shown to produce 8-quinolylmethyl acetates and corresponding 8-quinoline carboxylic acids as minor products . Additionally, the synthesis of macrocyclic tetraazacrown ethers with quinoline sidearms involves reductive amination of aldehydes with crown ethers, which could potentially be adapted for the synthesis of substituted quinoline carboxylic acids .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex and is often characterized by X-ray crystallography. For example, the crystal structure of ethyl 3,7-dichloroquinoline-8-carboxylate, a related compound, is stabilized by aromatic π–π stacking and weak intermolecular hydrogen bonds . Similarly, the mixed-ligand coordination compound involving 8-aminoquinoline and pyridine-2,6-dicarboxylate has been studied, revealing a distorted octahedral geometry around the chromium centers .

Chemical Reactions Analysis

Quinoline derivatives participate in various chemical reactions. The silver complexes of pyridine carboxylic acids and of 8-hydroxyquinoline have been studied for their chemical properties, indicating that these complexes may not always have the simple metal-ligand ratios previously assigned . Furthermore, the antibacterial activities of substituted 4-oxoquinoline-3-carboxylic acids suggest that these compounds can be synthesized and modified to enhance their biological efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the lamellar network of pyromellitic acid pillared by 8-hydroxyquinoline demonstrates the ability of quinoline derivatives to form robust three-dimensional networks through hydrogen bonding . Additionally, the one-dimensional hydrogen-bonded structures in the proton-transfer compounds of quinoline derivatives with phthalic acid illustrate the utility of these compounds in forming low-dimensional structures .

Scientific Research Applications

Antimicrobial Activities

8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid derivatives have been characterized for their potential antimicrobial activities. Studies on similar compounds like 4-chloro-pyridine-2-carboxylic acid have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. These findings suggest a potential for similar antimicrobial applications for 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid (Tamer et al., 2018).

Antibacterial Properties

Research on derivatives of quinoline carboxylic acids, such as 8-nitrofluoroquinolone models, has demonstrated significant antibacterial properties. These studies, particularly on the derivatives of quinoline carboxylic acids, indicate the potential of 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid in developing antibacterial agents (Al-Hiari et al., 2007).

Coordination Chemistry

Derivatives of pyridine carboxylic acids, including compounds similar to 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid, have been employed in the synthesis of coordination polymers. These polymers exhibit photoluminescent properties, suggesting potential applications in material sciences and coordination chemistry (Twaróg et al., 2020).

Catalytic Applications

Certain pyridine carboxylic acid derivatives have been used as catalysts in chemical synthesis, indicating potential catalytic applications for 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid. For example, pyridinium-1-sulfonic acid-2-carboxylic acid chloride has been employed as an efficient catalyst for synthesizing hexahydroquinolines (Moosavi‐Zare & Afshar-Hezarkhani, 2020).

Pharmaceutical Intermediates

Compounds related to 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid are used as intermediates in pharmaceutical synthesis. For example, picolinic acid, a related compound, is used in producing various pharmaceuticals, herbicides, and metal salts, suggesting similar uses for 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid (Datta & Kumar, 2014).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

8-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2/c16-12-3-1-2-10-11(15(19)20)8-13(18-14(10)12)9-4-6-17-7-5-9/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIRAKWMTLFTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397432
Record name 8-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid

CAS RN

667412-53-5
Record name 8-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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